

# Application Notes and Protocols: SR33805 in Heart Failure Models

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## Compound of Interest

Compound Name: SR33805

Cat. No.: B1215682

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## Introduction

**SR33805** is a potent L-type calcium channel blocker that has demonstrated significant potential as a therapeutic agent for heart failure.[1][2] Unlike traditional inotropes that increase intracellular calcium concentration ( $[Ca^{2+}]_i$ ) and can lead to adverse effects such as arrhythmias, **SR33805** improves cardiac contractility by increasing the sensitivity of myofilaments to calcium.[1] This unique mechanism of action makes it a promising candidate for further investigation in heart failure research and drug development.

These application notes provide a comprehensive overview of the use of **SR33805** in a preclinical model of heart failure, summarizing key quantitative data and detailing the experimental protocols for its evaluation.

## Mechanism of Action

**SR33805** exerts its beneficial effects in heart failure through a dual mechanism:

- **Calcium Sensitization:** The primary mechanism is the enhancement of myofilament  $Ca^{2+}$  sensitivity. **SR33805** achieves this by modulating the phosphorylation state of key sarcomeric proteins. It promotes a slight increase in the phosphorylation of Myosin Light Chain-2 (MLC-2) and, more significantly, a decrease in the phosphorylation of Troponin I (TnI).[1][2]

- **PKA Inhibition:** The dephosphorylation of TnI is attributed to the inhibitory effect of **SR33805** on Protein Kinase A (PKA) activity.[1][2] In heart failure, the  $\beta$ -adrenergic system is often chronically activated, leading to PKA-mediated phosphorylation of TnI, which desensitizes myofilaments to  $Ca^{2+}$ . By inhibiting PKA, **SR33805** counteracts this pathological process.[1]
- **Calcium Channel Blockade:** As a potent  $Ca^{2+}$  channel blocker, **SR33805** also reduces  $Ca^{2+}$  influx through L-type calcium channels.[3][4] However, its potent calcium-sensitizing effect overcomes the negative inotropic effect expected from calcium channel blockade, resulting in a net improvement in contractility without increasing global intracellular  $Ca^{2+}$  transients.[1][3]

## Data Presentation

The following tables summarize the quantitative data from studies evaluating **SR33805** in a rat model of myocardial infarction (MI)-induced heart failure.

Table 1: In Vivo Effects of **SR33805** on Cardiac Function in MI Rats

Parameter	Treatment Group	Value	Reference
Dosage	SR33805	20 mg/kg (single i.p. bolus)	[1][2]
End-Systolic Strain	MI + SR33805	Improved	[1][2]
Fractional Shortening	MI + SR33805	Improved	[1][2]

Table 2: In Vitro Effects of **SR33805** on Isolated Cardiomyocytes from MI Rats

Parameter	Treatment Group	Value	Reference
Concentration	SR33805	10 $\mu$ M	[1][2]
Cell Shortening	MI + SR33805	Restored to sham levels	[1][2]
Ca <sup>2+</sup> Transient Amplitude	MI + SR33805	Unchanged	[1][2]
Myofilament Ca <sup>2+</sup> Sensitivity	MI + SR33805	Increased	[1]
MLC-2 Phosphorylation	MI + SR33805	Slightly Increased	[1][2]
TnI Phosphorylation	MI + SR33805	Significantly Decreased	[1][2]
PKA Activity	MI + SR33805	Inhibited	[1][2]

 Table 3: Electrophysiological and Biophysical Properties of **SR33805**

Parameter	Value	Reference
IC <sub>50</sub> for L-type Ca <sup>2+</sup> Current Blockade	2.4 x 10 <sup>-8</sup> M	[3][4]
Effect on Maximal Ca <sup>2+</sup> -activated Force (Skinned Cardiomyocytes, 10 <sup>-8</sup> M)	Increased	[3]
Effect on Tension-pCa Relation (Skinned Cardiomyocytes, 10 <sup>-6</sup> –10 <sup>-5</sup> M)	Leftward Shift (Increased Ca <sup>2+</sup> sensitivity)	[3][5]

## Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of **SR33805** in a heart failure model.

## Protocol 1: Myocardial Infarction (MI) Induced Heart Failure in Rats

This protocol describes the creation of a common and reproducible model of post-ischemic heart failure.

- Animal Model: Male Wistar rats (200-250 g).
- Anesthesia: Anesthetize the rat using isoflurane (2-3% in oxygen) or a combination of ketamine/xylazine.
- Surgical Procedure:
  - Intubate and ventilate the animal.
  - Perform a left thoracotomy to expose the heart.
  - Ligate the left anterior descending (LAD) coronary artery with a suture.
  - Successful ligation is confirmed by the immediate appearance of pallor in the apical region of the left ventricle.
  - Close the chest in layers.
- Post-operative Care: Provide analgesics and monitor the animal for recovery.
- Heart Failure Development: Allow 6-8 weeks for the development of end-stage heart failure, characterized by significant left ventricular dysfunction.
- Sham Control: Perform the same surgical procedure without ligating the LAD artery.

## Protocol 2: In Vivo Evaluation of Cardiac Function

This protocol outlines the procedure for assessing the acute effects of **SR33805** on cardiac function in MI rats.

- Echocardiography:

- Lightly anesthetize the MI and sham rats.
- Perform baseline transthoracic echocardiography to measure parameters such as fractional shortening, ejection fraction, and end-systolic strain.
- Drug Administration:
  - Administer a single intraperitoneal (i.p.) bolus of **SR33805** (20 mg/kg) or vehicle control.[1]  
[2]
- Post-treatment Echocardiography:
  - Repeat echocardiographic measurements at defined time points (e.g., 30 minutes) post-injection to assess changes in cardiac function.[6]

## Protocol 3: Isolation and Treatment of Adult Rat Cardiomyocytes

This protocol details the isolation of cardiomyocytes for in vitro studies.

- Heart Extraction:
  - Heparinize and anesthetize the rat.
  - Perform a thoracotomy and rapidly excise the heart.
  - Immediately cannulate the aorta and mount it on a Langendorff apparatus.
- Perfusion:
  - Perfuse the heart with a Ca<sup>2+</sup>-free buffer to wash out the blood.
  - Switch to a digestion buffer containing collagenase to dissociate the tissue.
- Cell Isolation:
  - Once the heart is digested, remove the ventricles and gently mince the tissue.
  - Filter the cell suspension to remove undigested tissue.

- Gradually reintroduce Ca<sup>2+</sup> to the cell suspension.
- In Vitro Treatment:
  - Plate the isolated cardiomyocytes.
  - Incubate the cells with **SR33805** (10 μM) or vehicle for a specified duration (e.g., 10 minutes) before analysis.[\[1\]](#)[\[7\]](#)

## Protocol 4: Measurement of Cardiomyocyte Contractility and Ca<sup>2+</sup> Transients

This protocol describes the simultaneous measurement of cell shortening and intracellular calcium.

- Fluorescent Dye Loading:
  - Incubate the isolated cardiomyocytes with a Ca<sup>2+</sup>-sensitive fluorescent indicator (e.g., Fura-2 AM or Indo-1 AM).
- Microscopy Setup:
  - Place the coverslip with dye-loaded cells on the stage of an inverted microscope equipped for simultaneous recording of cell dimensions and fluorescence.
- Data Acquisition:
  - Electrically stimulate the cardiomyocytes at a fixed frequency (e.g., 0.5 Hz).
  - Record cell shortening (sarcomere length changes) and the corresponding Ca<sup>2+</sup> transients before and after the application of **SR33805**.

## Protocol 5: Analysis of Sarcomeric Protein Phosphorylation

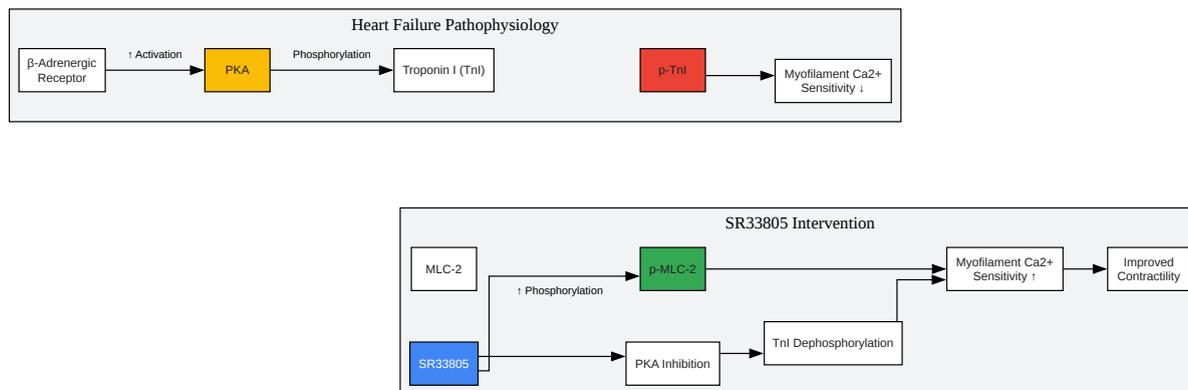
This protocol is for determining the phosphorylation status of MLC-2 and Tnl.

- Protein Extraction:

- Homogenize left ventricular tissue or lyse isolated cardiomyocytes in a buffer containing phosphatase and protease inhibitors.
- Western Blotting:
  - Separate protein lysates by SDS-PAGE.
  - Transfer the proteins to a PVDF membrane.
  - Probe the membrane with primary antibodies specific for total and phosphorylated forms of MLC-2 and Tnl.
  - Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
  - Quantify band intensities to determine the ratio of phosphorylated to total protein.

## Visualizations

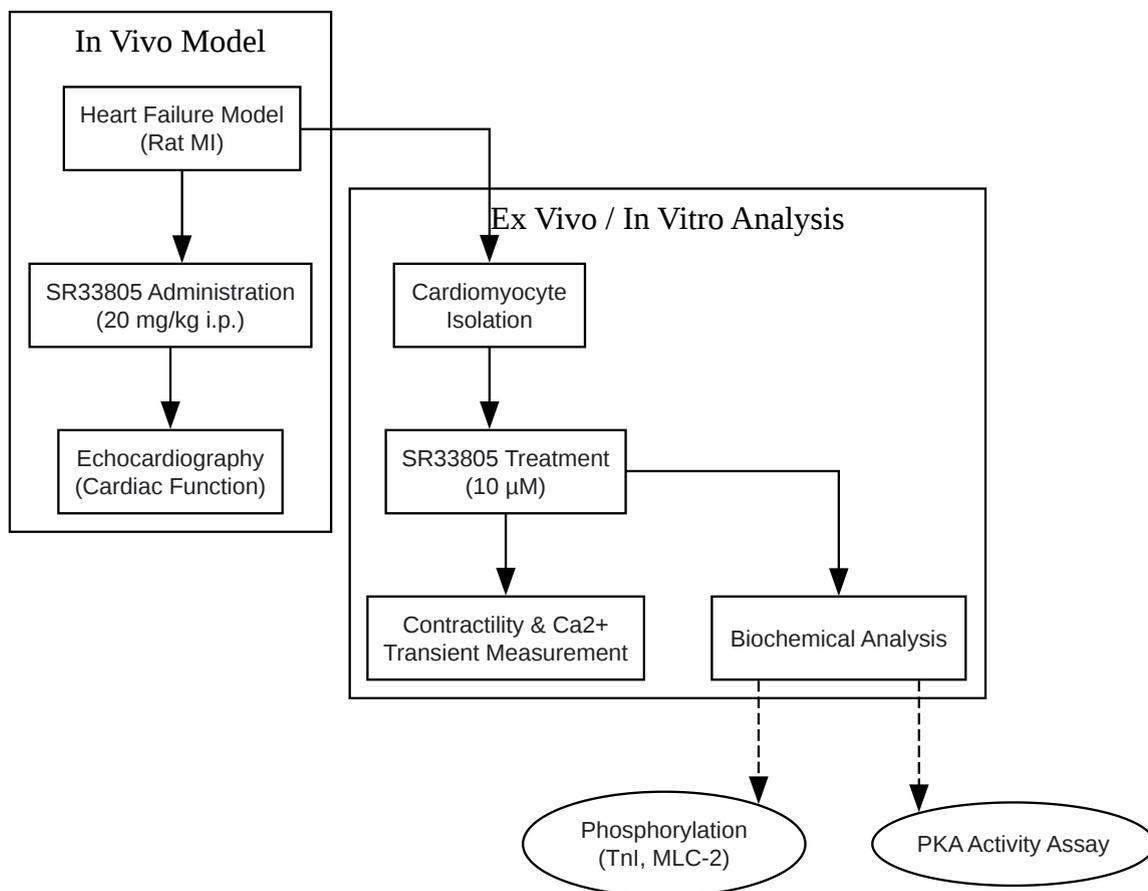
### Signaling Pathway of **SR33805** in Heart Failure



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Caption: Signaling pathway of **SR33805** in heart failure.

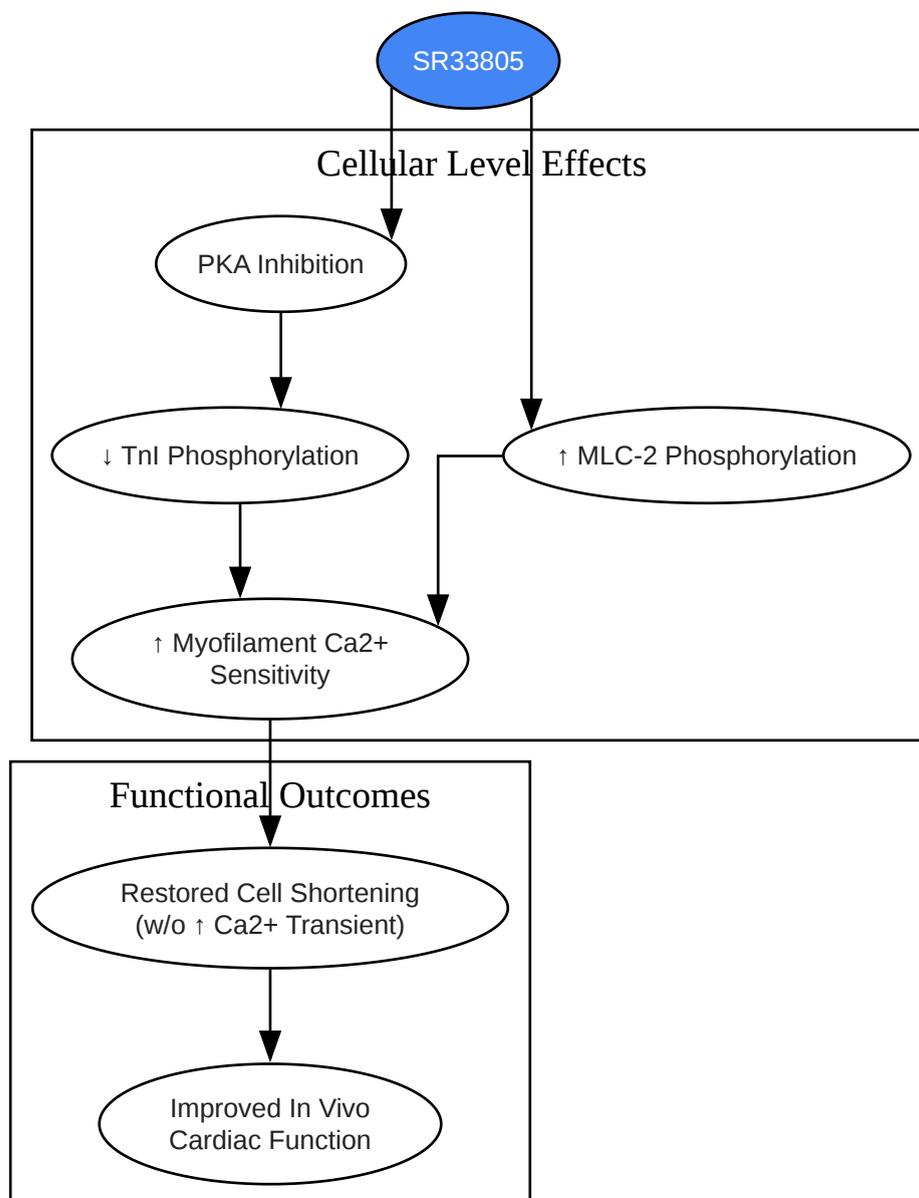
## Experimental Workflow for **SR33805** Evaluation



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Caption: Experimental workflow for evaluating **SR33805**.

## Logical Relationship of **SR33805** Effects



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Caption: Logical relationship of **SR33805**'s effects.

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